molecular formula C23H22ClFN2O3S2 B300440 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide

Cat. No. B300440
M. Wt: 493 g/mol
InChI Key: KLQWRJIZQCJRDU-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CFA or Compound 48/80, and is a member of the family of sulfonamide compounds.

Mechanism of Action

CFA works by binding to a specific receptor on the surface of mast cells, known as the high-affinity immunoglobulin E (IgE) receptor. This binding triggers a signaling cascade within the mast cell, leading to the release of histamine and other inflammatory mediators.
Biochemical and Physiological Effects:
The release of histamine and other inflammatory mediators by mast cells can lead to a range of biochemical and physiological effects. These include vasodilation, increased vascular permeability, smooth muscle contraction, and bronchoconstriction. These effects are responsible for the symptoms of allergic reactions, such as itching, swelling, and difficulty breathing.

Advantages and Limitations for Lab Experiments

The main advantage of using CFA in lab experiments is its ability to induce mast cell degranulation in a controlled and predictable manner. This allows researchers to study the mechanisms of allergic reactions and inflammation in a controlled environment. However, there are also limitations to the use of CFA, including its potential toxicity and the fact that it may not accurately reflect the complex nature of allergic reactions and inflammation in vivo.

Future Directions

There are several potential future directions for research on CFA. These include:
1. Further studies on the mechanisms of mast cell degranulation and the role of CFA in this process.
2. Development of new compounds that can selectively target mast cells and induce degranulation.
3. Investigation of the potential therapeutic applications of CFA and related compounds in the treatment of allergic reactions and inflammation.
4. Studies on the potential toxicity of CFA and related compounds, and the development of safer alternatives.
5. Investigation of the potential role of CFA in the development of new diagnostic tools for allergic reactions and inflammation.

Synthesis Methods

The synthesis of CFA involves the reaction of 2-chlorobenzyl mercaptan with 2-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide in the presence of a base. The resulting compound is then acetylated to produce N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide.

Scientific Research Applications

CFA has been widely used in scientific research for its ability to induce degranulation of mast cells. Mast cells are important immune cells that play a key role in allergic reactions and inflammation. By inducing mast cell degranulation, CFA can be used to study the mechanisms of allergic reactions and inflammation.

properties

Product Name

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide

Molecular Formula

C23H22ClFN2O3S2

Molecular Weight

493 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C23H22ClFN2O3S2/c24-20-11-5-4-8-18(20)17-31-15-14-26-23(28)16-27(22-13-7-6-12-21(22)25)32(29,30)19-9-2-1-3-10-19/h1-13H,14-17H2,(H,26,28)

InChI Key

KLQWRJIZQCJRDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2Cl)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2Cl)C3=CC=CC=C3F

Origin of Product

United States

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